N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide” are not available in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the search results .Scientific Research Applications
Anticancer Properties
N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide and its derivatives have been extensively studied for their anticancer properties. Research has shown that compounds with the 1,3,4-thiadiazole core, like the one , exhibit significant anticancer activity. For example, a study by Osmaniye et al. (2018) synthesized and evaluated the anticancer activity of various 1,3,4-thiadiazole derivatives, demonstrating their effectiveness against multiple cancer cell lines, including human lung adenocarcinoma and breast adenocarcinoma cells (Osmaniye et al., 2018).
Photodynamic Therapy Applications
Compounds related to this compound have potential applications in photodynamic therapy for cancer treatment. A study by Pişkin et al. (2020) investigated the photophysical and photochemical properties of zinc phthalocyanine derivatives, which are structurally related, highlighting their potential as Type II photosensitizers in the treatment of cancer (Pişkin et al., 2020).
Antimicrobial and Antioxidative Properties
Gür et al. (2020) explored the antimicrobial and antioxidative properties of Schiff bases derived from 1,3,4-thiadiazole compounds. The study found that these compounds exhibit significant antimicrobial activity against Staphylococcus epidermidis and strong DNA protective ability against oxidative damage, highlighting their potential in antimicrobial and antioxidative applications (Gür et al., 2020).
Optoelectronic and Photochemical Applications
Woodward et al. (2017) studied thiazolothiazole fluorophores, which share a similarity in structure with the compound . They found these compounds exhibit strong fluorescence and electrochromic properties, making them suitable for various optoelectronic, electron transfer sensing, and photochemical applications (Woodward et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c1-11-6-7-14(8-12(11)2)16(23)20-17-21-22-18(25-17)24-10-13-4-3-5-15(19)9-13/h3-9H,10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXXEQAWMVBUDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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